4-(2,4-Dimethoxyphenyl)picolinic acid
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Overview
Description
4-(2,4-Dimethoxyphenyl)picolinic acid is a chemical compound belonging to the family of picolinic acids. It is characterized by the presence of a picolinic acid core substituted with a 2,4-dimethoxyphenyl group. This compound has a molecular formula of C14H13NO4 and a molecular weight of 259.26 g/mol. It is known for its applications in various fields, including chemistry, biology, medicine, and industry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(2,4-Dimethoxyphenyl)picolinic acid typically involves the reaction of 2,4-dimethoxybenzaldehyde with picolinic acid under specific conditions. One common method includes the use of a catalyst such as UiO-66 (Zr)-N(CH2PO3H2)2, which facilitates the reaction at ambient temperature . The reaction conditions often involve the use of solvents like ethanol and bases such as sodium hydroxide to promote the formation of the desired product .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar reaction conditions as in laboratory settings but optimized for higher yields and efficiency. The use of continuous flow reactors and advanced catalytic systems can enhance the production process, making it more cost-effective and scalable.
Chemical Reactions Analysis
Types of Reactions
4-(2,4-Dimethoxyphenyl)picolinic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate (KMnO4) to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride (NaBH4) to yield reduced derivatives.
Substitution: The compound can undergo substitution reactions, particularly nucleophilic substitution, where the methoxy groups can be replaced by other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like KMnO4, reducing agents like NaBH4, and bases such as sodium hydroxide. The reactions are typically carried out in solvents like ethanol or water, depending on the desired outcome.
Major Products Formed
The major products formed from these reactions include oxidized derivatives, reduced derivatives, and substituted products with various functional groups replacing the methoxy groups.
Scientific Research Applications
4-(2,4-Dimethoxyphenyl)picolinic acid has a wide range of scientific research applications:
Chemistry: It is used as a building block in the synthesis of complex organic molecules and coordination compounds.
Biology: The compound is studied for its potential biological activities, including its role as a ligand in metal complexes that exhibit biological activity.
Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in the development of new drugs and treatments.
Industry: The compound is used in the production of advanced materials, including catalysts and polymers, due to its unique chemical properties.
Mechanism of Action
The mechanism of action of 4-(2,4-Dimethoxyphenyl)picolinic acid involves its interaction with molecular targets such as zinc finger proteins. By binding to these proteins, the compound can alter their structure and function, leading to various biological effects . This interaction can inhibit viral replication and modulate immune responses, making it a potential candidate for antiviral therapies .
Comparison with Similar Compounds
Similar Compounds
Picolinic Acid: A derivative of pyridine with a carboxylic acid substituent at the 2-position.
Nicotinic Acid: An isomer of picolinic acid with the carboxyl side chain at the 3-position.
Isonicotinic Acid: Another isomer with the carboxyl side chain at the 4-position.
Uniqueness
4-(2,4-Dimethoxyphenyl)picolinic acid is unique due to the presence of the 2,4-dimethoxyphenyl group, which imparts distinct chemical and biological properties. This substitution enhances its potential for forming metal complexes and its biological activity compared to other picolinic acid derivatives.
Properties
IUPAC Name |
4-(2,4-dimethoxyphenyl)pyridine-2-carboxylic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H13NO4/c1-18-10-3-4-11(13(8-10)19-2)9-5-6-15-12(7-9)14(16)17/h3-8H,1-2H3,(H,16,17) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ATWRLIRFZKLDRG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1)C2=CC(=NC=C2)C(=O)O)OC |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H13NO4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
259.26 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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